

4-Amino-3,5-dimethylbenzonitrile melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Amino-3,5-dimethylbenzonitrile**

Cat. No.: **B184031**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Amino-3,5-dimethylbenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **4-Amino-3,5-dimethylbenzonitrile**, a key intermediate in various synthetic applications. This document outlines detailed experimental protocols for the determination of these physical properties and includes a representative synthesis workflow.

Physicochemical Data

The melting and boiling points of **4-Amino-3,5-dimethylbenzonitrile** are critical parameters for its purification, handling, and application in further chemical syntheses. A summary of these properties is presented below.

Property	Value	Reference
Melting Point	106.0-107.5 °C	[1]
Boiling Point	322.2 °C at 760 mmHg	[1] [2]

Experimental Protocols

While specific experimental data for the determination of the melting and boiling points of **4-Amino-3,5-dimethylbenzonitrile** are not detailed in the public literature, standard laboratory procedures for organic crystalline solids are applicable. The following protocols provide a detailed methodology for these determinations.

Melting Point Determination using a Capillary Tube Method

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.^[3] Impurities typically cause a depression and broadening of the melting point range.^[4]

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- **4-Amino-3,5-dimethylbenzonitrile** (finely powdered and dry)^[3]
- Mortar and pestle (if sample is not a fine powder)^[3]
- Spatula
- Watch glass

Procedure:

- Sample Preparation: Ensure the **4-Amino-3,5-dimethylbenzonitrile** sample is completely dry and in the form of a fine powder.^[3] If necessary, grind the crystals using a clean, dry mortar and pestle.
- Loading the Capillary Tube: Place a small amount of the powdered sample onto a watch glass. Gently tap the open end of a capillary tube into the powder to introduce a small amount of the solid.^[5]

- **Packing the Sample:** Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 1-2 mm.[4][5]
- **Measurement:**
 - Place the packed capillary tube into the sample holder of the melting point apparatus.
 - For an unknown compound, a rapid initial determination can be performed by heating at a rate of 10-20 °C per minute to find an approximate melting range.
 - For a more precise measurement, set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point. Then, adjust the heating rate to 1-2 °C per minute.
- **Observation and Recording:** Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A pure sample should exhibit a narrow melting range of 0.5-1.0 °C.

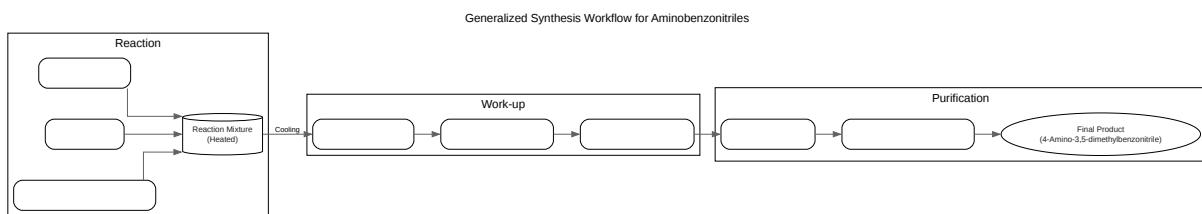
Boiling Point Determination using the Capillary Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] This method is suitable for small quantities of liquid.

Since **4-Amino-3,5-dimethylbenzonitrile** is a solid at room temperature, it would first need to be melted to determine its boiling point at atmospheric pressure, or more practically, the determination would be done under reduced pressure and extrapolated to atmospheric pressure. The following is a general procedure for atmospheric pressure determination.

Apparatus and Materials:

- Small test tube or fusion tube[2][7]
- Capillary tube (sealed at one end)[2][7]
- Thermometer
- Heating apparatus (e.g., aluminum block heater or Thiele tube with heating oil)[7]


- Clamp and stand[2]
- **4-Amino-3,5-dimethylbenzonitrile**

Procedure:

- Sample Preparation: Place a small amount of **4-Amino-3,5-dimethylbenzonitrile** into the small test tube and gently heat until it melts.
- Apparatus Setup:
 - Place the small test tube containing the molten sample into the heating apparatus.
 - Insert a thermometer into the molten liquid, ensuring the bulb is fully immersed but not touching the bottom of the test tube.
 - Place a capillary tube, with the sealed end uppermost, into the test tube.[2][7]
- Heating and Observation:
 - Begin to heat the apparatus gently.[2]
 - As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
 - Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor of the substance is now escaping.
- Recording the Boiling Point:
 - Turn off the heat and allow the apparatus to cool slowly.
 - The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature.[6][8] This temperature is the boiling point of the liquid, as at this point, the vapor pressure of the substance is equal to the external pressure.

Synthetic Workflow

While numerous methods exist for the synthesis of substituted benzonitriles, a common approach involves the cyanation of a corresponding haloaniline. The following diagram illustrates a generalized workflow for the synthesis of an aminobenzonitrile, which is applicable to the preparation of **4-Amino-3,5-dimethylbenzonitrile** from a suitable precursor like 4-bromo-2,6-dimethylaniline.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of aminobenzonitriles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. chm.uri.edu [chm.uri.edu]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. byjus.com [byjus.com]
- 8. scribd.com [scribd.com]
- To cite this document: BenchChem. [4-Amino-3,5-dimethylbenzonitrile melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184031#4-amino-3-5-dimethylbenzonitrile-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com